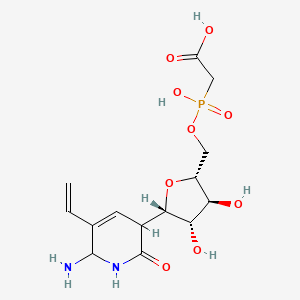
((5-(6-Amino-2-oxo-5-vinyl-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “Ácido ((5-(6-Amino-2-oxo-5-vinil-1,2,3,6-tetrahidropiridin-3-il)-3,4-dihidroxi tetrahidrofurano-2-ilmetoxi)-hidroxi-fosforil}acético)” es una compleja molécula orgánica que presenta múltiples grupos funcionales, incluyendo grupos amino, oxo, vinil, hidroxilo y fosforilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de este compuesto probablemente implicaría múltiples pasos, comenzando a partir de precursores más simples. Una posible ruta sintética podría incluir:
Formación del anillo tetrahidropiridina: Esto se podría lograr a través de una reacción de ciclación que implique un dieno apropiado y un dienófilo.
Introducción de los grupos amino y oxo: Estos grupos funcionales se podrían introducir a través de reacciones selectivas de oxidación y aminación.
Adición del grupo vinil: El grupo vinil se podría agregar a través de una reacción de Heck o una reacción de acoplamiento similar.
Formación del anillo tetrahidrofurano: Este se podría sintetizar a través de una reacción de ciclación intramolecular.
Unión del grupo fosforilo: Esto se podría lograr a través de una reacción de fosforilación usando un agente fosforilante adecuado.
Ensamblaje final:
Métodos de Producción Industrial
La producción industrial de una molécula tan compleja requeriría la optimización de cada paso para garantizar un alto rendimiento y pureza. Esto podría implicar el uso de equipos de síntesis automatizados y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto puede experimentar varios tipos de reacciones químicas, incluyendo:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos.
Reducción: El grupo oxo se puede reducir para formar alcoholes.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila.
Adición: El grupo vinil puede experimentar reacciones de adición con electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) se pueden usar.
Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se pueden usar.
Sustitución: Reactivos como los haluros de alquilo o los cloruros de acilo se pueden usar.
Adición: Reactivos como los haluros de hidrógeno (HX) o los halógenos (X2) se pueden usar.
Productos Principales
Los principales productos formados a partir de estas reacciones dependerían de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo produciría cetonas o aldehídos, mientras que la reducción del grupo oxo produciría alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se podría usar como bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
En biología, el compuesto se podría estudiar por su potencial actividad biológica. La presencia de grupos amino y fosforilo sugiere que podría interactuar con moléculas biológicas como proteínas y ácidos nucleicos.
Medicina
En medicina, el compuesto se podría investigar por sus potenciales propiedades terapéuticas. La presencia de múltiples grupos funcionales sugiere que podría interactuar con varios objetivos biológicos, convirtiéndolo en un posible candidato para el desarrollo de fármacos.
Industria
En la industria, el compuesto se podría usar en el desarrollo de nuevos materiales. Sus múltiples grupos funcionales sugieren que se podría usar como un monómero o un agente de entrecruzamiento en la síntesis de polímeros.
Mecanismo De Acción
El mecanismo de acción de este compuesto dependería de sus interacciones específicas con los objetivos moleculares. Los grupos amino y fosforilo sugieren que podría interactuar con enzimas y receptores, potencialmente modulando su actividad. El grupo vinil podría participar en la unión covalente con moléculas biológicas, mientras que los grupos hidroxilo y oxo podrían participar en el enlace de hidrógeno y otras interacciones no covalentes.
Comparación Con Compuestos Similares
Compuestos Similares
- (5-(6-Amino-2-oxo-5-vinil-1,2,3,6-tetrahidropiridin-3-il)-3,4-dihidroxi tetrahidrofurano-2-ilmetoxi)-fosforil}ácido acético
- (5-(6-Amino-2-oxo-5-vinil-1,2,3,6-tetrahidropiridin-3-il)-3,4-dihidroxi tetrahidrofurano-2-ilmetoxi)-hidroxi-fosforil}ácido propiónico
Unicidad
La unicidad del compuesto radica en su combinación específica de grupos funcionales y su potencial para una reactividad química diversa. La presencia de ambos grupos amino y fosforilo sugiere que podría tener una actividad biológica única en comparación con compuestos similares.
Propiedades
Número CAS |
117626-86-5 |
|---|---|
Fórmula molecular |
C14H21N2O9P |
Peso molecular |
392.30 g/mol |
Nombre IUPAC |
2-[[(2R,3S,4S,5S)-5-(2-amino-3-ethenyl-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C14H21N2O9P/c1-2-6-3-7(14(21)16-13(6)15)12-11(20)10(19)8(25-12)4-24-26(22,23)5-9(17)18/h2-3,7-8,10-13,19-20H,1,4-5,15H2,(H,16,21)(H,17,18)(H,22,23)/t7?,8-,10-,11+,12+,13?/m1/s1 |
Clave InChI |
PNLRSTAHHIOWSV-IXVDXIGPSA-N |
SMILES isomérico |
C=CC1=CC(C(=O)NC1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O |
SMILES canónico |
C=CC1=CC(C(=O)NC1N)C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


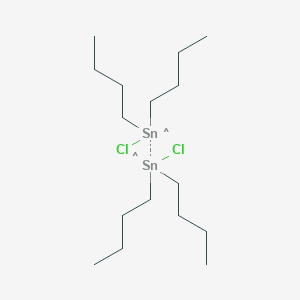
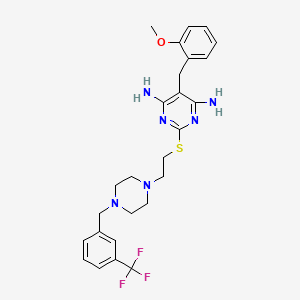
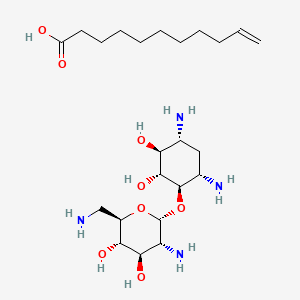
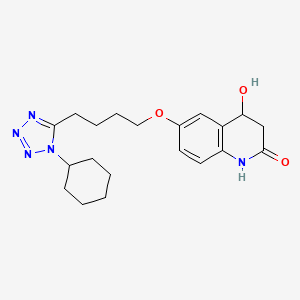
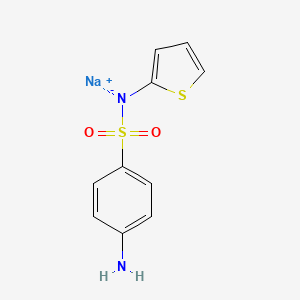
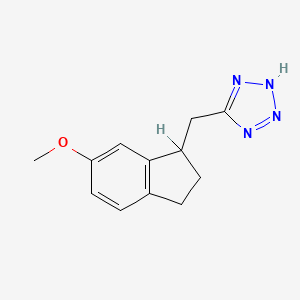
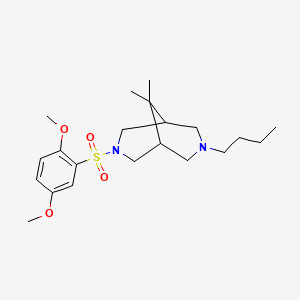
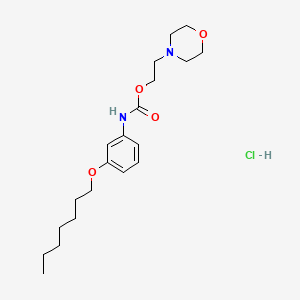
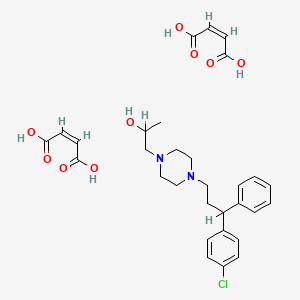
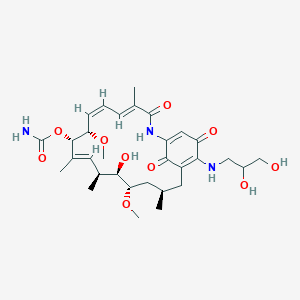

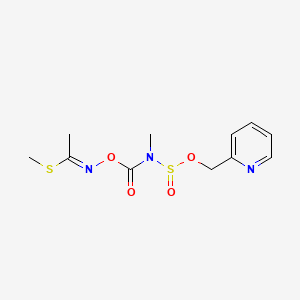
![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)
